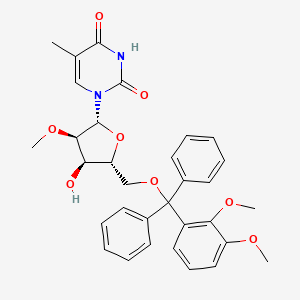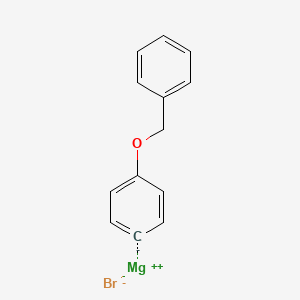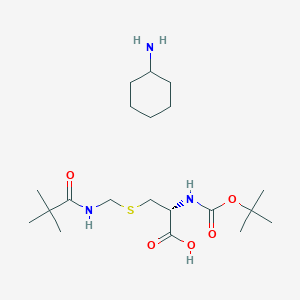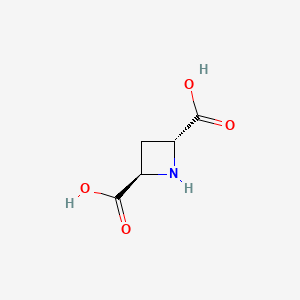
(1R)-trans-γ-Cyhalothrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-trans-γ-Cyhalothrin is an insecticide belonging to the family of synthetic pyrethroids. It is a cis-isomer of the insecticide cyhalothrin, and is used for the control of a wide range of insect pests in agriculture, forestry, and public health. It is highly effective against a variety of insect pests, and is also known to be relatively safe for humans, animals, and the environment.
科学研究应用
((1R)-trans-γ-Cyhalothrin)-trans-γ-Cyhalothrin is widely used in scientific research, particularly in the field of insect control. It is used to control a wide range of insect pests, including moths, beetles, aphids, and whiteflies. It has also been used to control mosquito populations in both laboratory and field studies. In addition, (this compound)-trans-γ-Cyhalothrin has been used in studies of insecticide resistance, and its efficacy has been compared to that of other insecticides.
作用机制
((1R)-trans-γ-Cyhalothrin)-trans-γ-Cyhalothrin acts as a neurotoxin, targeting the nervous system of the insect. It binds to the sodium channels in the nerve cells, blocking the passage of sodium ions and preventing the transmission of nerve impulses. This leads to paralysis and eventually death.
Biochemical and Physiological Effects
(this compound)-trans-γ-Cyhalothrin is highly toxic to insects, but has relatively low toxicity to mammals. It is rapidly metabolized in mammals and is not known to accumulate in the body. It has been shown to cause skin and eye irritation in humans, and may also cause respiratory irritation.
实验室实验的优点和局限性
((1R)-trans-γ-Cyhalothrin)-trans-γ-Cyhalothrin is a highly effective insecticide and is relatively safe for humans, animals, and the environment. It is also relatively inexpensive, making it an attractive option for use in laboratory experiments. However, it is important to note that (this compound)-trans-γ-Cyhalothrin is a neurotoxin and should be used with caution. It should be handled with care, and appropriate safety measures should be taken when using it in laboratory experiments.
未来方向
There are a number of potential future directions for ((1R)-trans-γ-Cyhalothrin)-trans-γ-Cyhalothrin research. These include the development of new formulations to improve its efficacy, the development of new delivery systems to improve its safety and effectiveness, and the development of new strategies for resistance management. Additionally, further research is needed to better understand the biochemical and physiological effects of (this compound)-trans-γ-Cyhalothrin, as well as its potential for environmental contamination.
合成方法
((1R)-trans-γ-Cyhalothrin)-trans-γ-Cyhalothrin is synthesized through a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with 2-chloro-3-methyl-3-buten-2-ol to yield the diastereomeric mixture of (this compound)-cis- and (this compound)-trans-γ-cyhalothrin. The second step involves the separation of the two isomers by crystallization. The (this compound)-trans-γ-cyhalothrin is then isolated and purified, and the (this compound)-cis-γ-cyhalothrin is discarded.
属性
| { "Design of the Synthesis Pathway": "The synthesis of (1R)-trans-γ-Cyhalothrin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid", "Sodium hydroxide", "Sodium borohydride", "Thionyl chloride", "Chlorine gas", "Sodium cyanide", "Sodium methoxide", "Methyl iodide", "Copper(I) iodide", "Triphenylphosphine", "Lithium diisopropylamide", "Bromine" ], "Reaction": [ "The synthesis begins with the reaction of 3-Phenoxybenzaldehyde with 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of sodium hydroxide to form the corresponding acid chloride.", "The acid chloride is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with chlorine gas in the presence of sodium cyanide to form the corresponding nitrile.", "The nitrile is then reduced using sodium borohydride to form the corresponding amine.", "The amine is then reacted with sodium methoxide and methyl iodide to form the corresponding methyl ester.", "The methyl ester is then reacted with copper(I) iodide and triphenylphosphine to form the corresponding enolate.", "The enolate is then treated with lithium diisopropylamide and bromine to form the corresponding α-bromo ketone.", "Finally, the α-bromo ketone is reacted with sodium methoxide to form (1R)-trans-γ-Cyhalothrin." ] } | |
CAS 编号 |
76703-66-7 |
分子式 |
C₂₃H₁₉ClF₃NO₃ |
分子量 |
449.85 |
同义词 |
(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano(3-phenoxyphenyl)methyl Ester; [1R-[1α(S*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano( |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)